1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 241488-81-3
Cat. No.: VC21321914
Molecular Formula: C13H12INO
Molecular Weight: 325.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 241488-81-3 |
|---|---|
| Molecular Formula | C13H12INO |
| Molecular Weight | 325.14 g/mol |
| IUPAC Name | 1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 |
| Standard InChI Key | SSNYMKCLPCTDEB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O |
Introduction
Chemical Structure and Properties
1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole core with methyl groups at positions 2 and 5, an aldehyde group at position 3, and a 4-iodophenyl group attached to the nitrogen atom of the pyrrole ring. This structural arrangement creates a compound with unique chemical and physical properties that make it valuable for various applications in organic chemistry and potential pharmaceutical development.
Chemical Identifiers
The compound can be identified through several standardized chemical notation systems, which facilitate its recognition across different chemical databases and literature sources.
| Identifier Type | Value |
|---|---|
| CAS Number | 241488-81-3 |
| Molecular Formula | C₁₃H₁₂INO |
| Molecular Weight | 325.145 g/mol |
| IUPAC Name | 1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 |
| Standard InChIKey | SSNYMKCLPCTDEB-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O |
| PubChem Compound ID | 701909 |
The standardized chemical identifiers provide unambiguous reference points for the compound, allowing researchers to locate and verify information about this specific molecule across various chemical databases and literature sources.
Physical Properties
The physical and chemical properties of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde determine its behavior in various chemical reactions, its stability under different conditions, and its potential applications in chemical synthesis and pharmaceutical research.
| Property | Value |
|---|---|
| Density | 1.55 g/cm³ |
| Boiling Point | 398.7°C at 760 mmHg |
| Melting Point | Not Available |
| Flash Point | 194.9°C |
| Exact Mass | 324.99600 |
| Polar Surface Area (PSA) | 22.00000 |
| LogP | 3.51120 |
| Vapour Pressure | 1.45E-06 mmHg at 25°C |
| Index of Refraction | 1.631 |
The high boiling point (398.7°C) indicates strong intermolecular forces and thermal stability, making this compound suitable for reactions requiring elevated temperatures . The LogP value of 3.51120 suggests moderate lipophilicity, which can influence membrane permeability and potential drug-like properties . The relatively low polar surface area (PSA) of 22.00000 indicates limited hydrogen bonding potential, which may affect its solubility in polar solvents and its interactions with biological systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume